

An In-Depth Technical Guide to 20-Dehydroeupatoriopicrin Semiacetal

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Compound of Interest

20-Dehydroeupatoriopicrin
semiacetal

Cat. No.:

B15595258

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CAS Number: 94234-24-9

This technical guide provides a comprehensive overview of **20-Dehydroeupatoriopicrin semiacetal**, a sesquiterpene lactone of interest to researchers, scientists, and drug development professionals. The information presented herein is curated from scientific literature and chemical databases to facilitate further research and development.

Physicochemical Properties

While specific experimentally determined physicochemical properties for **20- Dehydroeupatoriopicrin semiacetal** are not readily available in the public domain, the following information has been compiled from chemical databases.



Property	Value	Source
CAS Number	94234-24-9	Chemical Abstracts Service
Molecular Formula	C20H24O6	PubChem
Molecular Weight	360.4 g/mol	PubChem
Appearance	Oil	BOC Sciences[1]
Synonyms	[(3aR,4R,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate	BOC Sciences[1]
Storage Temperature	-20°C	Immunomart[2]

Biological Activity and Potential Applications

20-Dehydroeupatoriopicrin semiacetal is a member of the sesquiterpene lactone class of natural products, which are known for their diverse biological activities.[3] While specific studies on this particular semiacetal are limited, the broader class of sesquiterpene lactones from the genus Eupatorium have demonstrated promising cytotoxic and anti-inflammatory properties.[3] [4]

The biological activity of sesquiterpene lactones is often attributed to the presence of an α,β -unsaturated γ -lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as proteins and DNA, thereby modulating their function.[3] This reactivity is believed to be a key factor in their potential as anti-inflammatory and anti-cancer agents.[3]

Research into the bioactivity of sesquiterpene lactones from Eupatorium cannabinum has shown that these compounds can exhibit significant cytotoxicity against various tumor cell lines. [4] For instance, the related compound eupatoriopicrin has demonstrated notable cytotoxic effects.[4]



Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **20- Dehydroeupatoriopicrin semiacetal** are not extensively documented in readily accessible literature. However, a general methodology for the isolation of sesquiterpene lactones from Eupatorium species can be outlined based on common phytochemical practices.

General Isolation Procedure for Sesquiterpene Lactones from Eupatorium sp.

- Extraction: Dried and powdered aerial parts of the plant material are typically extracted with a moderately polar solvent, such as methanol or ethanol, at room temperature.
- Solvent Partitioning: The resulting crude extract is then concentrated under reduced
 pressure and subjected to liquid-liquid partitioning between an aqueous phase and a series
 of organic solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).
 Sesquiterpene lactones are often enriched in the chloroform or ethyl acetate fractions.
- Chromatographic Separation: The enriched fractions are further purified using a combination of chromatographic techniques. This may include:
 - Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) as the mobile phase.
 - High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversedphase HPLC can be employed for final purification of the isolated compounds.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of sesquiterpene lactones is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

• Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

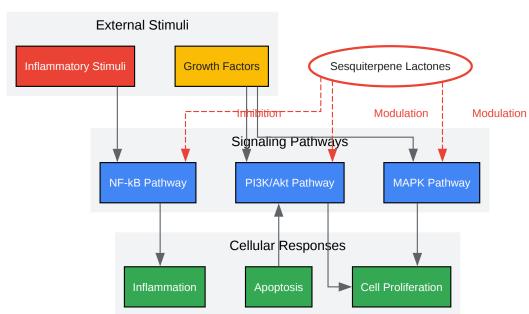


- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., **20-Dehydroeupatoriopicrin semiacetal**) dissolved in a suitable solvent (e.g., DMSO) and incubated for a specific period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, the MTT reagent is added to each well, and the
 plates are incubated for a few hours to allow the formation of formazan crystals by viable
 cells.
- Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
- Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways

The precise signaling pathways modulated by **20-Dehydroeupatoriopicrin semiacetal** have not been specifically elucidated. However, sesquiterpene lactones are known to interact with several key signaling pathways involved in inflammation and cancer. The diagram below illustrates a generalized overview of potential signaling pathways that may be affected by this class of compounds.





Potential Signaling Pathways Modulated by Sesquiterpene Lactones

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Caption: General overview of signaling pathways potentially modulated by sesquiterpene lactones.

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